2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide
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Description
The compound appears to contain several structural components, including a 1,3-benzodioxol-5-yl group, a thiazole ring, and a fluoromethylphenyl group. The 1,3-benzodioxol-5-yl group is a common motif in organic chemistry and is found in a variety of bioactive compounds . The thiazole ring is a heterocyclic compound that is also found in many important drugs and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the aromatic 1,3-benzodioxol-5-yl group, the thiazole ring, and the fluoromethylphenyl group .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. Its reactivity would be influenced by factors such as the electron-rich aromatic ring and the presence of the sulfur and nitrogen atoms in the thiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring and the fluorine atom might affect its polarity and solubility .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S2/c1-12-2-4-14(7-16(12)22)23-20(26)8-15-9-29-21(24-15)30-10-17(25)13-3-5-18-19(6-13)28-11-27-18/h2-7,9H,8,10-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKXVIMRHIRHJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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